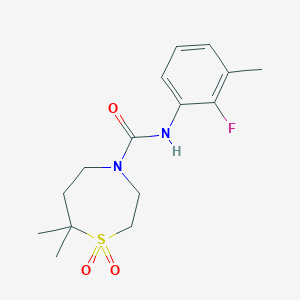![molecular formula C18H28N2O3 B7680141 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol, also known as EMD 57283, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the 5-HT6 serotonin receptor, which is involved in various physiological processes such as learning, memory, and mood regulation.
Mecanismo De Acción
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 acts as a selective antagonist of the 5-HT6 serotonin receptor. The 5-HT6 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of the 5-HT6 receptor has been shown to modulate various neurotransmitter systems, including dopamine, acetylcholine, and glutamate. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 binds to the 5-HT6 receptor and blocks its activation, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has been shown to have various biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has also been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The compound has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has several advantages and limitations for lab experiments. The compound is highly selective for the 5-HT6 receptor and has minimal off-target effects. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, the compound has a relatively short half-life, which may limit its use in long-term studies. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 is also relatively expensive compared to other research compounds.
Direcciones Futuras
There are several future directions for the study of 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283. The compound has shown promise as a therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to investigate the long-term effects of 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 and its potential side effects. The compound may also have potential as a tool for investigating the role of the 5-HT6 receptor in various physiological processes. Future studies may also focus on developing novel analogs of 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 with improved pharmacological properties.
Métodos De Síntesis
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the synthesis of 3-ethoxy-4-(morpholin-4-yl)cyclobutanone, which is then reacted with 4-bromomethylphenol to form the intermediate product. The final step involves the reaction of the intermediate product with methylamine to yield 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283. The synthesis method has been optimized to maximize the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has been extensively studied for its potential use in scientific research. The compound has been shown to be a selective antagonist of the 5-HT6 serotonin receptor, which is involved in various physiological processes such as learning, memory, and mood regulation. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has been used in various in vitro and in vivo studies to investigate the role of the 5-HT6 receptor in these processes. The compound has also been used to develop novel therapeutic agents for the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-[[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-23-17-11-18(12-17,20-6-8-22-9-7-20)14-19-13-15-4-3-5-16(21)10-15/h3-5,10,17,19,21H,2,6-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWHRWHNWOXATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)(CNCC2=CC(=CC=C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)


![2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7680085.png)

![3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7680096.png)
![2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol](/img/structure/B7680098.png)
![1-Ethyl-5-[[1-(4-methoxy-2-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-triazole](/img/structure/B7680100.png)
![N-methyl-N-propan-2-yl-1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B7680103.png)
![N-[(3-chloro-4-methylphenyl)methyl]-1-(3-methyl-4-methylsulfonylphenyl)methanamine](/img/structure/B7680106.png)
![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)